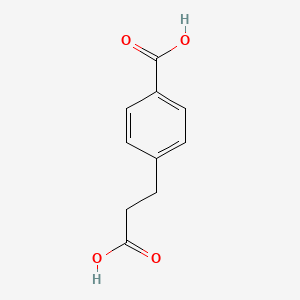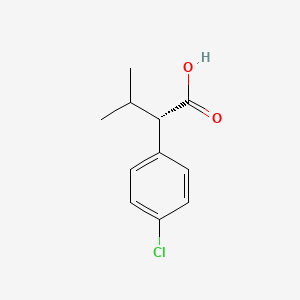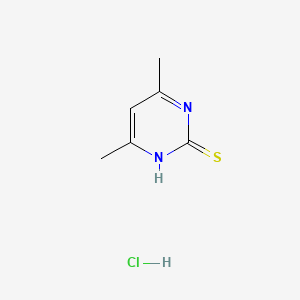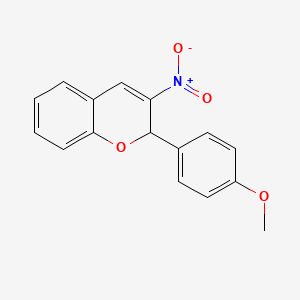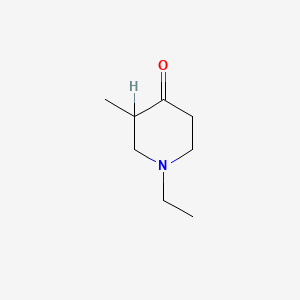
4-Tert-butyl-2-sec-butylphenol
カタログ番号 B1363113
CAS番号:
51390-14-8
分子量: 206.32 g/mol
InChIキー: JKFZLMPBXBMSPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
4-Tert-butyl-2-sec-butylphenol is an organic compound with the molecular formula C14H22O . It is also known by other names such as 2-butan-2-yl-4-tert-butylphenol and 2-(1-Methylpropyl)-4-tert-butylphenol .
Synthesis Analysis
The synthesis of 4-sec-butyl-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst has been reported . Another study reported the degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts .Molecular Structure Analysis
The molecular weight of 4-Tert-butyl-2-sec-butylphenol is 206.32 g/mol . The IUPAC name is 2-butan-2-yl-4-tert-butylphenol . The InChI and Canonical SMILES representations provide more details about its molecular structure .Chemical Reactions Analysis
A study reported the degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts . The reaction involved the destruction of the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Tert-butyl-2-sec-butylphenol include a molecular weight of 206.32 g/mol, XLogP3-AA of 4.9, one hydrogen bond donor count, one hydrogen bond acceptor count, and three rotatable bond counts .科学的研究の応用
Synthesis and Catalysis
- The synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst has been investigated. Optimal conditions for synthesis include using sulfuric resin with a mass fraction of 3%-5%, a molar ratio of 1:2 (4-(sec-butyl) butylphenol to isobutene), and specific temperature and pressure conditions. This results in a product with more than 95% selectivity and a yield of over 95% (Z. Yong, 2012).
Electrochemical Reactivity
- Bulky phenols like 4-tert-butyl-2-sec-butylphenol and its analogues show varying degrees of reactivity with superoxide anion radicals. Using electrochemical methods such as cyclic voltammetry and square wave voltammetry, it's found that these compounds reduce the anodic current intensity associated with superoxide anion oxidation, indicating their effectiveness as radical quenchers (Nicole L. Zabik et al., 2019).
Photocatalytic Degradation
- Research on the photocatalytic degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 nanoparticles under UV light irradiation has been conducted. Findings indicate that Fe-doped TiO2 demonstrates high photocatalytic efficiency in organic carbon removal and 4-tert-butylphenol conversion, with potential applications in water treatment (A. Makhatova et al., 2019).
Hydrogenation in Supercritical CO2
- The hydrogenation of tert-butylphenols, including 4-tert-butylphenol, over charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent has been studied. This research highlights the higher cis ratio for tert-butylcyclohexanol obtained in scCO2 compared to other solvents, suggesting enhanced stereoselectivity in this medium (N. Hiyoshi et al., 2007).
Biodegradation
- Sphingobium fuliginis strains isolated from Phragmites australis rhizosphere sediment are capable of utilizing 4-tert-butylphenol as a carbon and energy source. This suggests potential applications in bioremediation of environments polluted by 4-tert-butylphenol and other similar compounds (T. Toyama et al., 2010).
Lipid Chromatography
- The inclusion of small quantities of 4-methyl-2,6-di-tert.-butylphenol in solvents during chromatography of lipids helps protect them from autoxidation, without affecting their separation. This compound is easily detected and removed when necessary, offering a protective measure in lipid analysis (J. J. Wren et al., 1964).
Dirhodium-Catalyzed Oxidations
- Dirhodium caprolactamate catalyzes the generation of the tert-butylperoxy radical, which is effective for the oxidation of phenols and anilines, including 4-tert-butylphenol. This process provides insights into the mechanism of oxidation and potential applications in organic synthesis (M. Ratnikov et al., 2011).
Alkylation Reaction Catalysis
- The study of the alkylation reaction of phenol and tert-butyl alcohol, where tert-butylphenol is used as an intermediate, has led to the development of efficient and recyclable catalysts. This research provides insights for the industrial synthesis of tert-butylphenol (De-Long Zhang et al., 2022).
Thermochemical and Theoretical Studies
- The standard molar enthalpies of formation for various tert-butylphenol isomers, including 4-tert-butylphenol, have been derived, contributing to a better understanding of their thermochemical properties and potential applications in various fields (M. Ribeiro da Silva et al., 1999).
Safety And Hazards
特性
IUPAC Name |
2-butan-2-yl-4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-10(2)12-9-11(14(3,4)5)7-8-13(12)15/h7-10,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZLMPBXBMSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335588 | |
| Record name | 4-tert-butyl-2-sec-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-sec-butylphenol | |
CAS RN |
51390-14-8 | |
| Record name | 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51390-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylpropyl)-4-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051390148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-butyl-2-sec-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpropyl)-4-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


105 g of phenol and 5.0 g of aluminum oxide catalyst that was calcined in air at a temperature of 450° C. was charged in an autoclave and heated to 220° C. A raffinate stream containing 82.4% isobutylene, 1.3% 1-butene, and 16.3% isobutane was then charged over a period of 3 hours. The amount of raffinate charged was 70 g with an isobutylene to phenol mole ratio of 1.13:1. The yield of OTBP at the end of 6 hours was 50.41%, down from 52% at the 5-hour mark. The amount of 1-butene in the feed that reacted to form 2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol was 44.5%. The amount of the two sec-butylphenol impurities (2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol) were 0.44 area percent and 0.15%, respectively.








Name

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenylamino]benzoic Acid](/img/structure/B1363033.png)
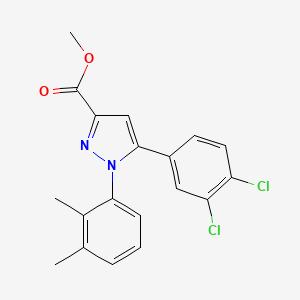

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)



